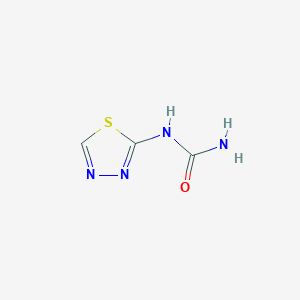
Urea,1,3,4-thiadiazol-2-yl-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea,1,3,4-thiadiazol-2-yl-(9ci) is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea,1,3,4-thiadiazol-2-yl-(9ci) typically involves the reaction of 1,3,4-thiadiazole derivatives with urea or its derivatives. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates under mild conditions to form the desired urea derivative . Another approach includes the reaction of 1,3,4-thiadiazole-2-amine with carbamoyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of Urea,1,3,4-thiadiazol-2-yl-(9ci) may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Urea,1,3,4-thiadiazol-2-yl-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Urea,1,3,4-thiadiazol-2-yl-(9ci) varies depending on its application. In the context of its antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death . As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The molecular targets and pathways involved include interactions with specific enzymes and receptors that are crucial for the biological activity of the compound .
Comparaison Avec Des Composés Similaires
Urea,1,3,4-thiadiazol-2-yl-(9ci) can be compared with other thiadiazole derivatives such as:
Thidiazuron (N-phenyl-N’-1,2,3-thiadiazol-5-ylurea): Known for its cytokinin-like activity and use in plant growth regulation.
1,3,4-Thiadiazole-2-thiol: Used as a precursor for the synthesis of various thiadiazole derivatives.
1,3,4-Thiadiazole-2-amine: Another important building block in the synthesis of biologically active compounds.
The uniqueness of Urea,1,3,4-thiadiazol-2-yl-(9ci) lies in its specific biological activities and its potential as a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
16279-22-4 |
|---|---|
Formule moléculaire |
C3H4N4OS |
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
Clé InChI |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
SMILES canonique |
C1=NN=C(S1)NC(=O)N |
Synonymes |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















